Methyl 4-benzoylbutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-oxo-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWFUFDJOESIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164468 | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-04-8 | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-benzoylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Benzoylbutyrate
Established Synthetic Pathways for Methyl 4-Benzoylbutyrate
The synthesis of this compound is primarily achieved through the esterification of 4-benzoylbutyric acid with methanol (B129727). This reaction, a classic example of Fischer esterification, is typically catalyzed by a strong acid.
Fischer esterification is a reversible reaction that forms an ester from a carboxylic acid and an alcohol. byjus.com To favor the formation of the product, this compound, the equilibrium of the reaction is shifted to the right. This is commonly achieved by using an excess of one of the reactants, typically the alcohol (methanol), or by removing the water that is formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com
The esterification of 4-benzoylbutyric acid with methanol is facilitated by the presence of a strong acid catalyst. libretexts.org Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
Recent research has also explored the use of solid acid catalysts, such as zirconium metal solids fixed with titanium, for the synthesis of methyl benzoates. mdpi.comresearchgate.net These catalysts offer advantages in terms of recoverability and reduced environmental impact compared to traditional mineral acids. mdpi.com
Table 1: Reaction Conditions for Acid-Catalyzed Esterification
| Catalyst | Alcohol | Key Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux, excess methanol | operachem.com |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol | Removal of water (e.g., Dean-Stark apparatus) | organic-chemistry.org |
| Zirconium/Titanium Solid Acid | Methanol | Heterogeneous catalysis | mdpi.comresearchgate.net |
Esterification of 4-Benzoylbutyric Acid with Methanol
Synthesis of Key Intermediates and Precursors
This compound serves as a starting material for the synthesis of other important chemical intermediates, such as its p-tosylhydrazone derivative.
The reaction of a ketone or aldehyde with p-toluenesulfonylhydrazide results in the formation of a p-tosylhydrazone. wikipedia.org This reaction is a condensation reaction where a molecule of water is eliminated.
The preparation of this compound p-tosylhydrazone involves the reaction of this compound with p-toluenesulfonyl hydrazide. nih.gov This reaction is typically carried out in a solvent such as ethanol. nih.gov The p-toluenesulfonyl hydrazide is dissolved in hot ethanol, and the this compound is added. nih.gov The resulting mixture is then allowed to cool, leading to the precipitation of the p-tosylhydrazone product as a solid. nih.gov
Table 2: Reagents and Conditions for Tosylhydrazone Synthesis
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |
| This compound | p-Toluenesulfonyl hydrazide | Ethanol | Heating followed by cooling | This compound p-tosylhydrazone |
N-sulfonylhydrazones, such as this compound p-tosylhydrazone, are valuable precursors for the in-situ generation of diazo compounds. nih.gov Diazo compounds are, in turn, important sources of carbenes, which are highly reactive intermediates used in a variety of organic transformations. colby.eduresearchgate.net The generation of a diazo compound from a tosylhydrazone is often achieved by treatment with a strong base. orgsyn.org This process is a key step in reactions like the Bamford-Stevens reaction. nih.gov The subsequent decomposition of the diazo compound, often thermally or photochemically induced, leads to the formation of a carbene. colby.edu
The use of N-tosylhydrazones as carbene precursors has been a significant area of research, providing a safer alternative to the direct handling of often unstable and hazardous diazo compounds. nih.gov
Preparation of this compound p-Tosylhydrazone
Advanced Synthetic Strategies and Process Optimization
Modern synthetic chemistry increasingly focuses on developing efficient, scalable, and sustainable methods. For compounds like this compound and its derivatives, advanced strategies such as continuous-flow synthesis and organocatalysis offer significant advantages over traditional batch processing.
Continuous-flow chemistry has emerged as a powerful technology for organic synthesis, enabling enhanced reaction control, improved safety, and straightforward scalability. cardiff.ac.uk This technique is particularly advantageous for managing sensitive intermediates and optimizing reaction conditions. cardiff.ac.uk While specific continuous-flow syntheses for this compound are not extensively documented, the methodologies applied to structurally similar ketoesters demonstrate the potential of this approach.
For instance, a multi-step continuous-flow process has been developed for the synthesis of β/γ-substituted ketones. zenodo.org This process involves an initial photocatalyzed acylation followed by subsequent in-flow thermal reactions to build molecular complexity. zenodo.org Similarly, the synthesis of α-ketoesters has been achieved using a flow-based "catch and release" protocol, which combines flow equipment with tubes packed with immobilized reagents and scavengers to ensure high purity of the final products. researchgate.net The generation of β-keto esters has also been accomplished in flow systems through reactions involving reactive ketene (B1206846) intermediates, showcasing the ability of flow reactors to handle transient species safely and efficiently. cardiff.ac.uk
These examples highlight the adaptability of flow chemistry for producing various keto-ester derivatives. A hypothetical continuous-flow setup for a derivative of this compound could involve the precise mixing of reactants in a coiled or packed-bed reactor, with temperature and residence time carefully controlled to maximize yield and minimize byproduct formation. zenodo.orgresearchgate.net
Table 1: Examples of Continuous-Flow Synthesis for Keto-Ester Analogs
| Target Compound Class | Key Flow-Chemistry Feature | Significance | Reference |
|---|---|---|---|
| α-Ketoesters | Catch and release protocol with immobilized reagents | Enables preparation of high-purity products through an automated, multi-step sequence. | researchgate.net |
| β-Keto esters | Generation and trapping of reactive ketene intermediates | Demonstrates safe handling of sensitive intermediates and simplifies purification. | cardiff.ac.uk |
| γ-Substituted ketones | Multi-step sequence combining photochemistry and thermal reactions | Allows for the construction of complex molecules in a continuous, versatile procedure. | zenodo.org |
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. It avoids the use of potentially toxic or expensive metal catalysts and often proceeds under mild conditions. For carbon-carbon bond forming reactions relevant to the synthesis of this compound analogs, organocatalysis offers powerful tools for achieving high enantioselectivity.
The field of enantioselective organocatalyzed transformations of β-ketoesters is well-established, providing a blueprint for potential applications to γ-keto esters. acs.org For example, organocatalysts have been used to promote the asymmetric conjugate addition of cyclic β-keto esters to benzoyl acrylonitriles, leading to the formation of bicyclic γ-lactam derivatives with excellent enantioselectivity. researchgate.net
Furthermore, β,γ-unsaturated α-ketoesters, which share structural motifs with derivatives of this compound, are excellent substrates in various organocatalytic reactions. Their unique 1,2-dicarbonyl structure can coordinate with chiral catalysts, enabling precise stereochemical control in reactions such as [3+3] and [2+3] annulations. nih.gov These reactions create complex cyclic structures with multiple stereocenters, demonstrating the power of organocatalysis to generate molecular diversity from keto-ester scaffolds. nih.gov
Derivatization and Functional Group Interconversions
The dual functionality of this compound allows for a wide range of chemical transformations, enabling its conversion into a variety of other compounds.
The methyl ester group is amenable to several key transformations, including hydrolysis and transesterification.
Hydrolysis: The ester can be converted to the corresponding carboxylic acid, 5-oxo-5-phenylpentanoic acid, through hydrolysis. bldpharm.com This reaction is typically carried out under basic conditions (saponification) by heating with an aqueous base like sodium hydroxide (B78521), followed by acidification. chemspider.com Acid-catalyzed hydrolysis is also possible, often by refluxing with a dilute strong acid like sulfuric acid. google.comgoogle.com The reaction is reversible, so driving the reaction to completion often involves using a large excess of water or removing the methanol byproduct. google.comlearncbse.in
Transesterification: The methyl group of the ester can be exchanged for other alkyl groups in a process called transesterification. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com In a base-catalyzed process, an alkoxide (e.g., sodium ethoxide) is used as both the nucleophile and the catalyst. youtube.com To favor the product, the corresponding alcohol (e.g., ethanol) is typically used as the solvent in large excess. masterorganicchemistry.comyoutube.com Acid-catalyzed transesterification involves protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com
Table 2: Representative Transformations of the Ester Group
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH, Reflux 2. HCl (aq) | 5-Oxo-5-phenylpentanoic acid | chemspider.com |
| Transesterification (Base-catalyzed) | NaOCH₂CH₃, CH₃CH₂OH (excess) | Ethyl 5-oxo-5-phenylpentanoate | youtube.com |
| Transesterification (Acid-catalyzed) | CH₃CH₂OH (excess), H₂SO₄ (cat.) | Ethyl 5-oxo-5-phenylpentanoate | masterorganicchemistry.com |
The ketone of the benzoyl group is a primary site for reduction reactions.
Reduction to an Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol, yielding methyl 5-hydroxy-5-phenylpentanoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu Catalytic hydrogenation, using hydrogen gas with a metal catalyst like nickel, platinum, or palladium, is also an effective method. youtube.com
Reduction to a Methylene (B1212753) Group: The carbonyl can be completely removed and converted to a methylene group (-CH₂-), a process known as deoxygenation. Classic methods for this transformation include the Wolff-Kishner reduction and the Clemmensen reduction. harvard.edu The Wolff-Kishner reduction involves forming a hydrazone intermediate, which is then heated with a strong base (like KOH) in a high-boiling solvent. The Clemmensen reduction uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. harvard.edu More modern methods include the reduction of aliphatic esters to methyl groups using triethylsilane in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane. semanticscholar.orgresearchgate.net
When synthesizing derivatives of this compound that contain additional functional groups or chiral centers, controlling regioselectivity and stereochemistry is crucial.
Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. For example, in the synthesis of γ-keto esters via the hydration of 3-alkynoates, the regioselectivity is directed by the participation of a neighboring carbonyl group, which favors a specific cyclization pathway to yield the γ-keto product over the β-keto alternative. nih.gov Similarly, the regioselective benzoylation of a polyol can be achieved by using specific catalysts that favor reaction at the primary hydroxyl group over secondary ones. nih.gov In the context of modifying this compound, a reaction like alkylation at the α-carbon (adjacent to the ester) could be favored over the α'-carbon (adjacent to the ketone) by careful choice of base and reaction conditions, leveraging the difference in acidity of the α-protons. orgsyn.org
Stereochemistry becomes important when new chiral centers are created. For instance, the reduction of the benzoyl ketone creates a new stereocenter. While simple reagents like NaBH₄ would produce a racemic mixture of the two enantiomers of the alcohol, the use of chiral catalysts or reagents can lead to the preferential formation of one enantiomer. Asymmetric catalysis, particularly with β,γ-unsaturated α-ketoesters, has shown that high levels of stereocontrol can be achieved in various addition and annulation reactions through the use of chiral Lewis acids or organocatalysts. nih.gov These principles could be applied to reactions of this compound derivatives to synthesize enantiomerically enriched products.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Intermediate
The bifunctional nature of Methyl 4-benzoylbutyrate makes it a versatile intermediate in organic synthesis. It can act as an acylation reagent and is a key component in building more complex molecular frameworks.
Precursor for Complex Organic Molecules
This compound and its derivatives are recognized as important intermediates for the synthesis of complex organic molecules. The β-keto ester functional group within related structures is highly versatile and allows for numerous further transformations. This reactivity is harnessed in methods like the Blaise reaction to prepare derivatives that serve as precursors for heterocycles and β-amino acids.
Building Block in Pharmaceutical Synthesis
In the realm of medicinal chemistry, derivatives of this compound, such as methyl-4-phenyl-3-oxo butyrate (B1204436), are considered among the most significant intermediates. derpharmachemica.com Their structural motifs are valuable in constructing larger molecules with potential biological activity. While specific pathways are proprietary, the general class of β-keto esters to which it belongs is fundamental in pharmaceutical development. A structurally similar compound, Methyl-4-fluorobenzoyl Butyrate, is categorized as an active pharmaceutical ingredient (API) intermediate, underscoring the role of this chemical family in pharmaceutical synthesis.
Intermediate for Dyes and Polymeric Materials
The application of this compound as an intermediate for dyes and polymeric materials is not extensively documented in scientific literature. However, a closely related analog, Methyl-4-fluorobenzoyl Butyrate, is noted for its application in "Dye Intermediate Synthesis". This suggests that the core structure of this compound may be suitable for modification into chromophoric systems. Its potential as a monomer or precursor for polymeric materials is less clear and remains an area with limited public research.
Development of Fullerene Derivatives for Organic Photovoltaics (OPV)
One of the most significant applications of this compound is in the field of materials science, specifically in the synthesis of electron-acceptor materials for organic solar cells.
Synthesis of Methanofullerenechemicalbook.comchemicalbook.com-Phenyl-C61-Butyric Acid Methyl Ester (PCBM)
This compound is a key starting material for the synthesis of mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester, commonly known as PCBM. mdpi.com PCBM is a soluble derivative of fullerene C60 and is one of the most widely used electron-acceptor materials in organic photovoltaic (OPV) devices. mdpi.comnsf.gov Its solubility is a crucial property that enables the fabrication of "printable" solar cells through solution processing. mdpi.com
The synthesis involves converting this compound into its p-tosylhydrazone derivative. mdpi.comsinocurechem.com This derivative, this compound p-tosylhydrazone, is then reacted with C60 fullerene. mdpi.comsinocurechem.com The original method developed by Hummelen and Wudl involves the in-situ formation of a diazo compound from the base-induced decomposition of the tosylhydrazone salt. nih.gov This diazo compound then reacts with the fullerene to yield PCBM. sinocurechem.com This preparative method often produces isomeric intermediates, primarily the derpharmachemica.commdpi.com-open fulleroids, which then require thermal or photochemical processing to convert them into the more thermodynamically stable mdpi.commdpi.com-closed PCBM. nih.gov
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 5-oxo-5-phenylpentanoate | |
| CAS Number | 1501-04-8 | |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Synonyms | Methyl 5-oxo-5-phenylpentanoate, 4-Carbomethoxybutyrophenone |
[2+1] Cycloaddition Reactions with Fullerenes
The formation of PCBM and other methanofullerenes from diazo compounds and fullerenes is a classic example of a [2+1] cycloaddition reaction. derpharmachemica.com This type of reaction is a preferred method for the functionalization of the C60 fullerene core. derpharmachemica.com The process involves the addition of a diazo compound, generated from the tosylhydrazone of this compound, to the electron-deficient C60 molecule. sinocurechem.com
There are two plausible mechanisms for this cyclopropanation:
Carbene Formation: The diazo compound thermally decomposes to form a carbene, which then adds synchronously to a double bond (typically the mdpi.commdpi.com-bond) in the fullerene.
1,3-Dipolar Cycloaddition: The diazo compound undergoes a 1,3-dipolar cycloaddition across a fullerene double bond to form a pyrazoline intermediate. This intermediate is unstable and subsequently eliminates a molecule of nitrogen (N₂) to yield the final methanofullerene product.
This reaction can lead to a mixture of isomers, including the derpharmachemica.commdpi.com-open and mdpi.commdpi.com-closed adducts. The initially formed derpharmachemica.commdpi.com-open adducts can often rearrange to the more thermodynamically stable mdpi.commdpi.com-closed isomers, which is the desired structure for PCBM used in OPV applications. derpharmachemica.com
Thermal and Photoisomerization Processes in Synthesis
In the synthesis of fullerene derivatives, which often utilize precursors derived from this compound, thermal rearrangement processes are critical for achieving the desired isomer. When diazo compounds react with buckminsterfullerene (B74262) (C60), the initial cycloaddition can lead to a mixture of isomers. The process can involve the 1,3-dipolar cycloaddition of the diazo compound to the fullerene, which is followed by the elimination of molecular nitrogen from an intermediate pyrazoline. This can result in a mixture of nih.govchem-station.com-closed and chem-station.comchem-station.com-open isomeric cyclic adducts. nih.govbeilstein-journals.org Thermal rearrangement of these initial kinetic products is often employed to convert them into the thermodynamically more stable chem-station.comchem-station.com-closed isomer, which is essential for the electronic properties of the final material. nih.gov
Synthesis ofbeilstein-journals.orgbeilstein-journals.org-Phenyl-C61-Butyric Acid Tert-Butyl Ester (PCBtB)
While this compound is the precursor for the widely studied Phenyl-C61-Butyric Acid Methyl Ester (PCBM), a similar butyrate derivative, tert-butyl 4-benzoylbutyrate, is used to synthesize the corresponding tert-butyl ester (PCBtB). A reported three-step continuous synthesis for chem-station.comchem-station.com-tert-butyl phenyl-C61-butyrate is based on tert-butyl 4-benzoylbutyrate hydrazone. nih.govbeilstein-journals.org This process, conducted in a microstructured flow reactor, avoids the need for isolating intermediate products. nih.govbeilstein-journals.org The synthesis of these methanofullerenes is a key application of butyrate derivatives and generally proceeds through two primary methods: the Bingel-Hirsch reaction, a nucleophilic cyclopropanation, or the thermal addition of diazo compounds. chem-station.combeilstein-journals.orgresearchgate.netwikipedia.org The reaction with diazo compounds, derived from the corresponding keto-ester, involves a [2+1] cycloaddition to the fullerene core. beilstein-journals.org
The general synthesis pathway for creating such fullerene adducts from a keto-ester precursor involves:
Conversion of the ketone (in the benzoylbutyrate structure) to a hydrazone.
Oxidation of the hydrazone to form a diazo intermediate.
Reaction of the diazo compound with C60 fullerene, which upon loss of nitrogen, forms the cyclopropane (B1198618) ring on the fullerene cage, yielding the final product. google.com
Impact of Alkyl Chain Length on Fullerene Derivative Solubility and Performance
The alkyl chain of the ester group in fullerene derivatives, such as those synthesized from this compound, has a profound impact on the material's properties, particularly its solubility and performance in electronic devices. researchgate.net Modifying the length of this alkyl chain is a critical strategy for tuning the physical characteristics of the resulting fullerene adduct.
Longer or branched alkyl chains generally increase the solubility of the fullerene derivative in organic solvents. nih.govnih.gov This enhanced solubility is crucial for solution-based processing techniques used in the fabrication of organic solar cells, as it allows for the formation of more uniform and stable thin films. nih.gov For instance, replacing the methyl group of PCBM with a hexyl group to form chem-station.comchem-station.com-phenyl-C61-butyric acid hexyl ester (PCBH) significantly improves solubility (58 mg/mL for PCBH compared to 46 mg/mL for PCBM). nih.gov
This modification of the alkyl chain influences not only solubility but also the morphology of the film and the charge-carrier mobility. researchgate.net The choice of alkyl chain can affect the intermolecular packing and crystallinity of the material, which in turn impacts the efficiency of charge transport in organic photovoltaic devices. researchgate.net Research has shown that even slight changes, such as shortening the alkyl chain, can significantly alter solubility and lead to decreased device performance, indicating a high sensitivity to the side-chain structure. researchgate.net
| Fullerene Derivative | Alkyl Chain | Solubility | Key Performance Impact | Reference |
|---|---|---|---|---|
| PCBM | Methyl | 46 mg/mL | Standard acceptor, benchmark for comparison. | nih.gov |
| PCBH | Hexyl | 58 mg/mL | Improved film morphology and stability, leading to higher power conversion efficiency in tin-based perovskite solar cells. | nih.gov |
| PCBEH | 2-ethylhexyl (branched) | Higher than linear chains | Enhanced charge extraction and stability in inverted planar perovskite solar cells due to improved film morphology and passivation ability. | nih.gov |
Role as an Electron Acceptor in Bulk Heterojunction Solar Cells
Fullerene derivatives synthesized from precursors like this compound, most notably chem-station.comchem-station.com-phenyl-C61-butyric acid methyl ester (PCBM), are cornerstone electron acceptor materials in organic photovoltaics (OPVs). wikipedia.orgchemborun.com In a bulk heterojunction (BHJ) solar cell, these molecules are blended with an electron-donating conjugated polymer to create the active layer where light is converted into electricity. google.com
The primary function of the PCBM molecule is to accept electrons generated in the donor polymer upon light absorption. Its high electron affinity and mobility make it an efficient acceptor. chemborun.com After an exciton (B1674681) (a bound electron-hole pair) is created in the donor material, it diffuses to the interface between the donor and acceptor domains. At this interface, the lower LUMO (Lowest Unoccupied Molecular Orbital) energy level of the fullerene derivative provides the driving force for the electron to transfer from the donor to the acceptor. sciforum.net This charge separation is a critical step in the photovoltaic process.
Once the electron is transferred to the fullerene derivative, it is transported through the interconnected acceptor network to the device's cathode, while the hole is transported through the donor polymer network to the anode, generating a photocurrent. The efficiency of this charge separation and transport is highly dependent on the morphology of the donor-acceptor blend, which is influenced by factors such as the solubility of the fullerene derivative. nih.gov PCBM remains a widely used acceptor due to its excellent electronic properties and its ability to form favorable morphologies with many donor polymers. wikipedia.orgnih.gov
Functionalization of Carbon Nanomaterials
The chemical moiety derived from this compound plays a role not only in fullerene chemistry but also in the functionalization of other carbon nanoforms, such as carbon nanotubes (CNTs). This functionalization is essential to overcome the inherent insolubility of CNTs and to tailor their properties for specific applications. nih.gov
Covalent Multi-Functionalization of Carbon Nanotubes
Covalent functionalization involves creating a chemical bond between the carbon nanotube and a functional molecule, which can alter the nanotube's electronic structure and physical properties. chem-station.com Attaching the phenyl butyric acid methyl ester moiety to the surface of multi-walled carbon nanotubes (MWCNTs) is one such strategy. nih.gov This process aims to improve the dispersibility of the nanotubes in solvents and polymer matrices, which is a major challenge due to strong van der Waals forces that cause them to aggregate. beilstein-journals.org
Various chemical methods can be employed for covalent functionalization, including 1,3-dipolar cycloaddition (the Prato reaction) and reactions involving diazonium salts. nih.govunipa.itmdpi.com These reactions disrupt the sp2 hybridization of the nanotube's carbon atoms to form sp3-hybridized covalent linkages. unipa.it By introducing multiple functional groups, such as the phenyl butyric acid methyl ester moiety, multimodal carbon nanotubes can be designed. nih.gov This multi-functionalization allows for the combination of the unique electronic and mechanical properties of the CNTs with the specific chemical functionalities of the attached groups, opening up applications in nanocomposites, sensors, and electronics. chem-station.comnih.gov
Synthesis of Hybrid Bifunctionalized Multiwalled Carbon Nanotubes
Building on covalent functionalization, hybrid bifunctionalized multiwalled carbon nanotubes (MWCNTs) can be synthesized by attaching two or more different types of functional groups to the nanotube surface. This creates a multifunctional nanomaterial with a combination of properties.
Role in Supramolecular Chemistry and Nanocapsule Applications
While direct research specifically detailing the role of this compound in supramolecular chemistry and nanocapsule applications is not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule suggest potential areas of exploration. The structure of this compound, featuring both a keto group and an ester group, allows for various non-covalent interactions that are fundamental to supramolecular assembly.
The benzoyl group, with its aromatic ring, can participate in π-π stacking interactions, a common feature in the construction of supramolecular architectures. Furthermore, the oxygen atoms of the keto and ester functionalities can act as hydrogen bond acceptors. These properties could theoretically allow this compound or its derivatives to serve as building blocks or guests within larger supramolecular systems. For instance, compounds with similar functionalities are sometimes utilized in the formation of host-guest complexes or in the templated synthesis of macrocycles.
In the context of nanocapsules, which are vesicular systems with a core-shell structure, the amphiphilic character that could be imparted to derivatives of this compound would be a key attribute. By introducing hydrophilic and hydrophobic moieties to the core structure, it is conceivable that such derivatives could self-assemble in solution to form nanoscopic capsules. These structures have potential applications in drug delivery and materials science. However, it is important to reiterate that specific studies employing this compound for these purposes are not prominent in the current body of scientific research.
Research into Agrochemical Applications
The application of esters, in a general sense, is well-established in agrochemical formulations, where they can function as solvents, adjuvants, or as part of the active ingredient itself. Keto esters, as a class of compounds, are recognized for their utility in chemical synthesis, which can include the production of pesticides and herbicides.
Research into agrochemical applications of specific compounds often focuses on their bioactivity, efficacy as a formulation component, and environmental profile. While direct research on this compound as an active agrochemical ingredient is not widely published, its chemical structure as a keto ester suggests it could be investigated as a synthon in the synthesis of more complex agrochemical compounds. The benzoyl moiety is a common feature in various pesticides.
Esters are frequently used as carrier solvents in pesticide formulations due to their ability to dissolve active ingredients and their suitable volatility and viscosity. For example, methyl esters derived from fatty acids are common in emulsifiable concentrate (EC) formulations. While this compound is not a fatty acid ester, its properties as an ester could warrant investigation for similar uses. The effectiveness of such applications would depend on factors like its solubility characteristics, compatibility with active ingredients, and phytotoxicity.
Currently, the available research does not indicate that this compound is a primary focus in the development of new agrochemical products. Broader research into the synthesis and application of various keto acids and their esters continues, with a focus on developing more efficient and environmentally benign chemical processes.
Investigation of Biological Activities and Pharmacological Potential
Anti-Inflammatory Properties and Underlying Mechanisms
Butyrate (B1204436), a product of microbial fermentation of dietary fiber in the colon, is well-recognized for its potent anti-inflammatory effects. mdpi.comnih.gov It plays a crucial role in maintaining intestinal homeostasis and can suppress inflammatory responses by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov The primary mechanism for this is the inhibition of histone deacetylases (HDACs), which modulates the expression of genes involved in inflammation. nih.govnews-medical.net Furthermore, butyrate can influence immune cell function, promoting the differentiation of regulatory T-cells which help to dampen excessive immune responses. mdpi.com
While the parent compound, butyrate, has these extensively documented anti-inflammatory properties, specific studies focusing solely on the anti-inflammatory effects and mechanisms of Methyl 4-benzoylbutyrate or 4-benzoylbutyrate are not extensively detailed in the available scientific literature. The research focus for this particular analogue has been more directed towards its anti-neoplastic potential.
Antimicrobial and Antifungal Activity Studies
The broader class of fatty acids and their esters are known to possess antimicrobial properties. nih.gov Butyrate itself can exert indirect antimicrobial effects by modulating the host's immune response and inducing the expression of antimicrobial peptides like cathelicidin (B612621) in colorectal cells. nih.gov However, a review of the scientific literature indicates a lack of specific studies designed to evaluate the direct antimicrobial or antifungal activity of this compound against pathogenic bacteria or fungi.
Research into Anti-Tumorigenic and Chemotherapeutic Effects of Butyrate Analogues
The potential of butyrate as a chemotherapeutic agent is limited by factors such as its short half-life. nih.gov This has prompted research into more stable and effective butyrate analogues, with 4-benzoylbutyrate emerging as a compound of significant interest.
To identify more effective butyrate analogues for potential use in colorectal cancer therapy, structure-activity relationship studies have been conducted. In one significant study, 32 different butyrate analogues were systematically tested to compare their biological effects to those of butyrate in human colorectal cancer cells (HCT-116). mdpi.com The study evaluated the compounds' ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate histone deacetylase (HDAC) activity. The findings revealed that many modifications to the basic butyrate structure resulted in a loss of biological activity. However, a small subset of analogues demonstrated effects comparable to or greater than butyrate itself. mdpi.com
Among the 32 derivatives tested, 4-benzoylbutyrate was identified as one of only four analogues that exhibited biological effects comparable to the parent compound, butyrate. mdpi.com This highlights 4-benzoylbutyrate as a particularly potent analogue. The study found that structural properties, such as the absence of amino or hydroxyl substitutions on the aliphatic chain of butyrate, were common among the most effective compounds. mdpi.com The potency of 4-benzoylbutyrate in inhibiting cell proliferation and inducing apoptosis in a colorectal cancer cell line establishes it as a promising candidate for further investigation. mdpi.com
Table 1: Comparative Biological Activity of Butyrate and Potent Analogues in HCT-116 Cells
| Compound | Effect on Apoptosis | Effect on Cell Proliferation | Effect on HDAC Activity |
|---|---|---|---|
| Butyrate | Induction | Inhibition | Inhibition |
| 4-Benzoylbutyrate | Comparable to Butyrate | Comparable to Butyrate | Comparable to Butyrate |
| 3-Benzoylpropionate | Comparable to Butyrate | Comparable to Butyrate | Comparable to Butyrate |
| 4-(4-nitrophenyl)butyrate | Comparable to Butyrate | Comparable to Butyrate | Comparable to Butyrate |
| 3-(4-fluorobenzoyl)propionate | Comparable to Butyrate | Comparable to Butyrate | Comparable to Butyrate |
This table is based on findings from a structure-activity relationship study of 32 butyrate analogues, which identified these four compounds as having biological effects comparable to butyrate in HCT-116 human colorectal cancer cells. mdpi.com
A primary mechanism through which butyrate and its analogues exert their anti-cancer effects is the inhibition of histone deacetylase (HDAC) enzymes. mdpi.commdpi.com HDACs play a critical role in regulating gene expression by altering chromatin structure. mdpi.commdpi.com In cancer cells, butyrate accumulates in the nucleus and inhibits HDAC activity, leading to the hyperacetylation of histones. mdpi.com This change in chromatin structure makes DNA more accessible to transcription factors, activating genes that can halt cell proliferation (like p21) and induce apoptosis. mdpi.commdpi.com The structure-activity relationship study confirmed that 4-benzoylbutyrate's potent anti-proliferative and pro-apoptotic effects in HCT-116 colorectal cancer cells are associated with its ability to inhibit HDAC activity, similar to butyrate. mdpi.com
Butyrate is known to protect against colorectal oncogenesis by modulating key cellular processes. mdpi.com It can slow the growth of cancerous colonocytes while serving as an energy source for healthy ones. nih.gov The induction of apoptosis is a critical component of its anti-tumor effect. mdpi.comresearchgate.net Butyrate influences apoptotic pathways by affecting the expression of the BCL-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis. nih.gov Specifically, it can increase the ratio of pro-apoptotic proteins (like BAX) to anti-apoptotic proteins (like BCL-2), tipping the balance towards cell death in cancer cells. nih.gov
The evaluation of 4-benzoylbutyrate in the HCT-116 human colorectal cancer cell line demonstrated that it effectively mimics these actions. mdpi.com The study showed that 4-benzoylbutyrate induces apoptosis and inhibits cell proliferation, key mechanisms for combating tumor growth. mdpi.com This suggests that as a potent butyrate analogue, 4-benzoylbutyrate has the potential to impact colorectal oncogenesis by activating the same apoptotic surveillance mechanisms that are triggered by its parent compound. mdpi.com
Biosynthesis of Aromatic Polyhydroxyalkanoates (PHAs) Incorporating Benzoyl Moieties
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. jseb.jp While typically composed of aliphatic hydroxyalkanoates, research has explored the incorporation of aromatic moieties, such as benzoyl groups, into the PHA backbone to create polymers with novel properties. jseb.jp
The biosynthesis of PHAs containing benzoyl groups has been successfully demonstrated in bacteria. For instance, studies involving Pseudomonas cichorii have shown that when this bacterium is cultured with specific benzoylalkanoates as a carbon source, it can produce PHAs with benzoyl-containing side chains. jseb.jp One notable example is the biosynthesis of a polymer containing 3-hydroxy-5-benzoylvalerate units when the bacteria were fed with 5-benzoylvalerate. jseb.jp
Below is a data table summarizing the findings on the thermal properties of a PHA incorporating a benzoyl moiety compared to other types of PHAs.
| Polymer | Monomer Unit(s) | Glass Transition Temp. (Tg) | Melting Point (Tm) | Molecular Weight (Mw) |
| P(3HBzV) | 3-hydroxy-5-benzoylvalerate | 36°C | 150°C | 1,300,000 |
| PHPV | 3-hydroxy-5-phenoxyvalerate | 26°C | 120°C | 800,000 |
| PHPxV | 3-hydroxy-5-phenoxyvalerate | 26°C | 120°C | 800,000 |
| PHCHB | 3-hydroxy-4-cyclohexylbutyrate | 15°C | 110°C | 500,000 |
| mcl-PHA | Medium-chain-length 3-hydroxyalkanoates | -40°C | - | 400,000 |
| PHB | 3-hydroxybutyrate | 5°C | 175°C | 1,000,000 |
Data sourced from a study on PHA biosynthesis by Pseudomonas cichorii. jseb.jp
Exploration of Potential Roles in Gene Expression Regulation and Neurodegenerative Diseases (focusing on 4-benzoylbutyric acid)
Currently, there is a lack of available scientific literature and research data specifically investigating the roles of 4-benzoylbutyric acid in the regulation of gene expression or its potential therapeutic applications in neurodegenerative diseases.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) is instrumental in mapping the hydrogen framework of a molecule. For Methyl 4-benzoylbutyrate, the ¹H NMR spectrum provides definitive evidence for its structure by identifying all unique proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoyl group, the three methylene (B1212753) groups (-CH₂-) of the butyrate (B1204436) chain, and the methyl protons (-CH₃) of the ester group.
The analysis of a typical ¹H NMR spectrum involves evaluating the chemical shift (δ), the integration of signal intensity, and the signal's multiplicity (splitting pattern).
Aromatic Protons: The protons on the phenyl ring typically appear in the downfield region (δ 7.4-8.0 ppm) due to the deshielding effect of the aromatic ring current and the adjacent carbonyl group. The protons ortho to the carbonyl group are the most deshielded.
Methylene Protons: The three methylene groups in the aliphatic chain are chemically distinct and thus give rise to separate signals. The -CH₂- group adjacent to the benzoyl carbonyl (C5) is expected around δ 3.0-3.2 ppm, while the -CH₂- group adjacent to the ester carbonyl (C2) appears around δ 2.4-2.6 ppm. The central -CH₂- group (C3) would resonate at approximately δ 2.1-2.3 ppm.
Methyl Protons: The methyl group of the ester functionality is highly shielded and appears as a sharp singlet in the upfield region, typically around δ 3.6-3.7 ppm.
The splitting of these signals, caused by spin-spin coupling with neighboring protons, provides direct evidence of atomic connectivity. orgchemboulder.com For instance, the methylene protons would exhibit triplet or multiplet patterns due to coupling with adjacent methylene groups. orgchemboulder.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho) | 7.9 - 8.1 | Multiplet (Doublet) | 2H |
| Aromatic (meta, para) | 7.4 - 7.6 | Multiplet | 3H |
| Methyl Ester (-OCH₃) | 3.6 - 3.7 | Singlet | 3H |
| Methylene (-CH₂COPh) | 3.0 - 3.2 | Triplet | 2H |
| Methylene (-CH₂COOMe) | 2.4 - 2.6 | Triplet | 2H |
| Methylene (-CH₂CH₂CH₂-) | 2.1 - 2.3 | Multiplet (Quintet/Sextet) | 2H |
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons. orgchemboulder.com When the difference in chemical shift (in Hz) between two coupled nuclei is large compared to their coupling constant (J), the splitting pattern follows simple first-order rules (e.g., the n+1 rule), resulting in clear doublets, triplets, and quartets. orgchemboulder.com
However, if the chemical shifts of coupled protons are very similar, second-order effects can occur. pharmacy180.com This leads to more complex and distorted splitting patterns where the intensities and spacing of the lines are no longer symmetrical. For this compound, the three methylene groups in the butyrate chain could potentially exhibit second-order coupling if their chemical shifts are not well-separated. The complexity of the resulting multiplets can sometimes obscure direct interpretation, but also provides more refined structural information upon detailed analysis. In most modern high-field NMR spectrometers, the increased separation of signals in Hz minimizes these second-order effects, typically yielding first-order spectra for a molecule of this nature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. nih.gov When coupled with a Fourier Transform Mass Spectrometry (FTMS) analyzer, it provides exceptionally high resolution and mass accuracy. nih.gov This combination, MALDI-FTMS, can determine the molecular mass of a compound with enough precision to help elucidate its elemental formula. nih.gov For this compound (C₁₂H₁₄O₃), the expected monoisotopic mass is 206.0943 Da. nih.gov MALDI-FTMS analysis would yield a high-resolution mass spectrum capable of confirming this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemrxiv.org It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. shimadzu.com In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. wjpps.com As the separated compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron impact (EI), causing it to fragment in a reproducible manner.
The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 206. nih.gov The fragmentation pattern provides key structural information. A prominent peak is consistently observed at m/z = 105, which corresponds to the stable benzoyl cation ([C₆H₅CO]⁺). nih.gov This fragment is a strong indicator of the benzoyl moiety within the molecule.
Table 2: Experimental GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Ion |
|---|---|---|
| 105 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 37.89 | [C₆H₅]⁺ (Phenyl cation) |
| 120 | 14.66 | [C₆H₅COCH₃]⁺• |
| 175 | 12.05 | [M - OCH₃]⁺ |
| 206 | 10.44 | [M]⁺ (Molecular ion) |
Source: PubChem. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. researchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.).
For this compound, the IR spectrum would show characteristic absorption bands for its key functional groups.
Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are expected. The ketone carbonyl will absorb in the range of 1680-1700 cm⁻¹, while the ester carbonyl will absorb at a higher frequency, typically between 1735-1750 cm⁻¹. This clear separation helps confirm the presence of both functional groups.
Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene and methyl groups will show C-H stretching bands in the 2850-3000 cm⁻¹ range.
C-O Stretching: The C-O bonds of the ester group will produce strong stretching bands in the 1000-1300 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ester | C=O Stretch | 1735 - 1750 |
| Ketone | C=O Stretch | 1680 - 1700 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aliphatic Chain | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester | C-O Stretch | 1000 - 1300 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. fu-berlin.debris.ac.uk When a sample of this compound is irradiated with a beam of X-rays, core-level electrons are emitted. fu-berlin.de The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. This binding energy is unique to each element and its specific chemical environment, allowing for detailed chemical analysis. nih.gov
For this compound (C₁₂H₁₄O₃), XPS analysis would primarily provide information on the carbon (C) and oxygen (O) atoms.
Elemental Composition: A survey scan would confirm the presence of carbon and oxygen on the sample surface and allow for the determination of their relative atomic concentrations.
Chemical State Analysis: High-resolution scans of the C 1s and O 1s regions would provide insight into the different bonding environments.
C 1s Spectrum: The carbon signal would be a composite of several peaks corresponding to the different types of carbon atoms in the molecule. Deconvolution of the C 1s spectrum could distinguish between carbons in the aromatic ring and aliphatic chain (C-C, C-H), carbon singly bonded to oxygen in the ester group (C-O), and carbons double-bonded to oxygen in the ketone and ester functional groups (C=O).
O 1s Spectrum: The oxygen signal could be resolved into two distinct peaks, representing the carbonyl oxygens (C=O) of the ketone and ester groups, and the single-bonded ether oxygen (C-O) of the ester group.
The table below outlines the expected XPS data for the elemental and chemical state analysis of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. liskonchem.com For a compound like this compound, which is relatively non-polar, reversed-phase HPLC (RP-HPLC) is the most suitable method for purity assessment and separation from starting materials, by-products, or degradation products. researchgate.net
In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a silica-based C18 column), and the mobile phase is a polar solvent mixture. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. liskonchem.com this compound, being hydrophobic, will have a strong affinity for the C18 stationary phase and will elute from the column at a specific retention time when a suitable mobile phase composition is used.
Key parameters for an HPLC method for this compound include:
Column: A standard C18 or C8 reversed-phase column is typically employed for this type of analysis. researchgate.netresearchgate.net
Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. researchgate.netsielc.com The ratio can be optimized in either an isocratic (constant composition) or gradient (varying composition) mode to achieve the best separation.
Detection: The presence of the benzoyl group provides a strong chromophore, making UV-Vis detection an ideal choice. researchgate.netindexcopernicus.com The compound is expected to have a maximum absorbance (λmax) in the UV range, likely around 240-280 nm, allowing for sensitive detection.
Purity Assessment: The purity of a sample is determined by analyzing its chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks detected. An ideal, pure sample would show a single, sharp, and symmetrical peak.
The following table details a representative set of conditions for the HPLC analysis of this compound.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling of Methyl 4-benzoylbutyrate allows for the visualization and analysis of its three-dimensional structure. This compound, with the molecular formula C12H14O3, possesses a degree of flexibility due to its aliphatic chain, allowing it to adopt various conformations. nih.gov Conformational analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Computational tools can predict the most stable conformations by calculating the potential energy associated with different spatial arrangements of the atoms. These models are essential for interpreting experimental data and for designing new molecules with specific functionalities.
Interactive Table: Computed Molecular Descriptors for this compound
| Descriptor | Value |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 5-oxo-5-phenylpentanoate |
| InChI | InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
| InChIKey | GRIWFUFDJOESIC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCC(=O)C1=CC=CC=C1 |
This data is computationally generated and provides a standardized representation of the molecule's identity and structure. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.uamdpi.com It has broad applications in chemistry and materials science, including the study of molecules like this compound.
DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. dntb.gov.uaresearchgate.net
A smaller HOMO-LUMO gap generally indicates higher reactivity. These calculations are fundamental for understanding the molecule's behavior in chemical reactions and its potential as a precursor for other compounds. researchgate.net
DFT can be employed to model reaction pathways and determine the energetics of chemical transformations involving this compound. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a reaction. This is crucial for optimizing synthetic routes and for understanding the mechanisms of catalysis. For instance, DFT could be used to study the reduction of the ketone group or the hydrolysis of the ester function in this compound, providing detailed information about the energy barriers and intermediate structures.
Predictive Simulations for Material Properties and Performance
Computational simulations can predict various material properties of substances like this compound. Although specific studies on this compound are not widely available, the methodologies exist to predict properties such as boiling point, density, and viscosity. tue.nl These predictions are based on the molecular structure and intermolecular forces. For example, group contribution methods and other empirical models can provide estimates of physical properties that are valuable in chemical engineering applications.
Quantitative Structure-Property and Structure-Activity Relationship (QSPR/QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its physical properties or biological activity, respectively. nih.govmdpi.com For a series of related compounds, QSPR/QSAR models can be developed to predict the properties of new, unsynthesized molecules.
While specific QSPR/QSAR studies focusing solely on this compound are not prominent in the literature, the principles can be applied. By analyzing a dataset of similar keto-esters, a model could be built to predict properties like solubility, chromatographic retention times, or even potential biological activities based on molecular descriptors derived from the structure of this compound. These descriptors can include steric, electronic, and hydrophobic parameters. nih.gov
Environmental and Sustainability Aspects in Research and Production
Life Cycle Assessment (LCA) of Related Technologies and Products (e.g., OPV components)
While a specific Life Cycle Assessment (LCA) for methyl 4-benzoylbutyrate is not publicly available, we can infer its potential environmental implications by examining the LCAs of technologies where such compounds might be used, for example, as intermediates or components in the synthesis of organic semiconductors for Organic Photovoltaics (OPV).
The synthesis of aromatic ketones, a class to which this compound belongs, traditionally relies on methods like the Friedel-Crafts acylation. This reaction is known for its high energy consumption and significant environmental footprint, primarily due to the use of catalysts and solvents. msu.edu The conventional Friedel-Crafts acylation reaction requires a stoichiometric amount or more of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the catalyst forms a complex with the ketone product. wikipedia.orgkyushu-u.ac.jp The work-up procedure to decompose this complex and separate the catalyst generates large volumes of acidic and aluminum-containing aqueous waste, which requires substantial treatment. gctlc.orggoogle.com
Recognizing the environmental drawbacks of traditional synthesis routes, significant research has focused on developing "greener" and more sustainable production methods for aromatic ketones. acs.org These strategies aim to reduce energy consumption, minimize waste, and replace hazardous materials with more benign alternatives.
Key strategies applicable to the synthesis of compounds like this compound include:
Catalyst Replacement: The primary focus has been on replacing stoichiometric Lewis acids like AlCl₃ with catalytic and recyclable alternatives. nih.gov
Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and mixed metal oxides (e.g., ZnO) offer significant advantages. researchgate.net They are typically non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused multiple times, drastically reducing waste. gctlc.orgresearchgate.net
Alternative Homogeneous Catalysts: The use of methanesulfonic anhydride (B1165640) has been shown to promote Friedel-Crafts acylation effectively, producing minimal waste that is free of metallic or halogenated components. acs.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, or "neat," is a core principle of green chemistry. This approach reduces waste, lowers costs associated with solvent purchase and disposal, and can sometimes lead to improved reaction rates and yields. nih.govresearchgate.net
Alternative Acylating Agents: Moving away from highly reactive acyl chlorides to using carboxylic acids or anhydrides directly as acylating agents can reduce the generation of corrosive by-products like HCl. kyushu-u.ac.jpacs.org
The following table summarizes the comparison between traditional and greener approaches for syntheses related to this compound.
| Aspect | Traditional Method (e.g., Stoichiometric AlCl₃) | Greener Alternative Approaches |
|---|---|---|
| Catalyst | Stoichiometric amounts of Lewis acids (e.g., AlCl₃, FeCl₃). wikipedia.org | Catalytic amounts of solid acids (zeolites, clays), reusable catalysts (e.g., ZnO), or metal-free promoters (methanesulfonic anhydride). acs.orgresearchgate.net |
| Solvent | Often requires chlorinated hydrocarbons or other non-reactive organic solvents (e.g., carbon disulfide). msu.eduacs.org | Solvent-free (neat) conditions or use of less hazardous solvents. nih.gov |
| Waste Generation | Large volumes of acidic, metal-containing aqueous waste from catalyst quenching and work-up. gctlc.org | Minimal waste; catalyst is often recovered by simple filtration and reused. Waste streams are free of metals and halogens. acs.orgresearchgate.net |
| Energy Consumption | Energy required for heating, solvent recovery, and waste treatment. | Potentially lower energy use due to simpler work-up procedures and possibility of milder reaction conditions. |
| Atom Economy | Poor, due to the use of stoichiometric reagents that are not incorporated into the final product. | Improved, as catalytic processes have inherently better atom economy. |
Waste Minimization and By-product Management in Synthetic Processes
Waste minimization in the synthesis of this compound is intrinsically linked to the optimization strategies discussed above. The primary source of waste in its likely synthesis via Friedel-Crafts acylation is the catalyst system.
Traditional synthesis using aluminum chloride generates a complex mixture of by-products and waste. During the aqueous work-up, AlCl₃ is hydrolyzed, producing aluminum hydroxide (B78521) (Al(OH)₃) and hydrochloric acid (HCl), leading to a highly acidic waste stream containing aluminum salts. canada.ca The disposal of this waste is problematic and costly. google.com Furthermore, side reactions can lead to the formation of undesired isomers or poly-acylated products, which reduce the yield of the desired product and complicate purification, generating more organic waste.
Greener synthetic routes directly address these issues. The use of solid, reusable catalysts like zinc oxide or supported catalysts eliminates the need for an aqueous quench of the catalyst, thereby preventing the formation of large volumes of contaminated water. researchgate.net The catalyst can be filtered off and reused, embodying the principles of a circular economy. For instance, ZnO powder has been demonstrated to be an effective catalyst for Friedel-Crafts acylation that can be recovered and reused for several cycles with minimal loss of activity. researchgate.net
Similarly, methodologies using methanesulfonic anhydride avoid metallic and halogenated waste altogether. acs.org The by-products are typically methanesulfonic acid, which is more manageable than the complex aluminum waste stream. The ideal scenario, which is a goal of ongoing research, is a process with high selectivity, using a non-toxic, recyclable catalyst in a solvent-free system, which would bring the environmental impact and waste generation to a minimum.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Advanced Catalytic Systems
The efficient synthesis of methyl 4-benzoylbutyrate and its analogs is fundamental to enabling broader research and application. Future efforts will likely concentrate on developing more sustainable, efficient, and selective synthetic methodologies.
Current research into related compounds points toward promising strategies. For instance, the Blaise reaction, a classical method for preparing β-keto esters, has been revisited for the synthesis of methyl-4-phenyl-3-oxo butyrate (B1204436) derivatives using catalysts like anhydrous zinc chloride. nih.gov Future work could optimize this and similar reactions for this compound, focusing on milder conditions and higher yields.
The exploration of advanced catalytic systems is a key emerging avenue. Research into one-pot procedures, such as the palladium-catalyzed synthesis of related esters like methyl 4-formylbenzoate, showcases the potential for streamlining multi-step syntheses into a single, efficient process. warwick.ac.uk Similarly, the development of immobilized catalysts, such as the Zn-immobilized systems used for continuous flow transesterification, offers a pathway to more industrially viable and environmentally friendly production methods. nih.gov These continuous flow processes represent a significant leap from traditional batch reactions, promising better control, higher throughput, and easier scale-up.
Future catalytic systems for this compound synthesis may include:
Palladium-based catalysts for C-C and C-O bond formations.
Immobilized metal catalysts (e.g., Zn, Cu) for enhanced reusability and application in flow chemistry. nih.govwikipedia.org
Biocatalysts , such as lipases, which are already used in the scale-up of other esters like methyl salicylate, offering a green chemistry approach.
| Catalytic System Type | Potential Advantage | Relevant Precedent/Example |
| Palladium Catalysis | High efficiency and selectivity in one-pot reactions. | Synthesis of methyl 4-formylbenzoate. warwick.ac.uk |
| Immobilized Zinc | Reusability, suitable for continuous flow processes. | Transesterification of methyl acrylate. nih.gov |
| Lewis Acids (e.g., ZnCl2) | Catalyzes classical reactions like the Blaise reaction. | Synthesis of methyl-4-phenyl-3-oxo butyrate derivatives. nih.gov |
Expanding the Scope of Biological and Medicinal Applications through Derivative Synthesis
This compound serves as an important intermediate or building block in medicinal chemistry. nih.gov The true potential of this compound lies in the synthesis of novel derivatives designed to interact with biological targets. The benzoyl group and the keto-ester functionality are ripe for modification to explore structure-activity relationships (SAR).
The benzoylpiperidine fragment, structurally related to the benzoyl portion of this compound, is recognized as a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents, including anticancer, antipsychotic, and antimicrobial compounds. wikipedia.org This suggests that derivatives of this compound could be synthesized to target a similar range of biological activities.
Future research will likely involve:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, cyano groups, trifluoromethyl moieties) to modulate electronic properties and binding interactions, as seen in the development of furan-based MbtI inhibitors for tuberculosis. researchgate.net
Transformation of the Ketone and Ester Groups: Converting these functionalities into heterocycles, amides, or other functional groups to create diverse chemical libraries for screening. The synthesis of L-valine derivatives with antimicrobial properties demonstrates the success of this approach. youtube.com
Conjugation to Biomolecules: Using the compound as a linker to attach to peptides or other biologically active molecules to create targeted drug delivery systems.
The goal of such derivative synthesis is to identify new lead compounds with potential therapeutic applications, drawing inspiration from the successful development of compounds like farnesyltransferase inhibitors and various antimicrobial agents. youtube.com
Innovations in Materials Science and Nanoengineering Utilizing this compound as a Building Block
The unique chemical structure of this compound makes it a promising candidate as a monomer or building block for novel materials. β-keto esters are recognized as invaluable in materials science for their ability to facilitate the construction of complex molecular architectures. fiveable.me
The presence of both a ketone and an ester group allows for multiple pathways to polymerization and material functionalization. Research into poly(keto-esters) has shown that such polymers can be produced via condensation polymerization or ring-opening polymerization, yielding materials useful for creating sheets, films, and molded articles. google.com this compound could serve as a key monomer in the synthesis of new polyesters with tailored thermal and mechanical properties.
Furthermore, the benzoyl group itself is a useful moiety in polymer science. Benzoyl peroxide, for example, is a widely used radical initiator for the synthesis of polymers like poly(methyl methacrylate) (PMMA). wikipedia.org Polymers containing covalently attached benzil (B1666583) (a related 1,2-dicarbonyl structure) or benzoyl groups can be used for photochemical crosslinking, enhancing the stability and modifying the properties of polymer films. nih.gov
Future research directions in this area include:
Synthesis of Novel Polyesters: Using this compound in polycondensation reactions with diols to create new classes of polyesters. The ketone group along the polymer backbone could serve as a site for post-polymerization modification.
Development of Functional Polymers: Creating polymers with pendant ketone groups, similar to keto-functionalized methacrylate (B99206) scaffolds, which can be easily modified to attach other molecules, leading to materials for biomedical applications or advanced coatings. researchgate.net
Photoactive Materials: Exploring the use of the benzoyl moiety within a polymer matrix to create photo-crosslinkable or photo-degradable materials.
Nanoparticle Functionalization: Employing derivatives of this compound as ligands to functionalize the surface of nanoparticles, thereby tuning their solubility, stability, and applicability in areas like advanced coatings and bioassays. google.comsciencedaily.com
| Potential Application | Key Functional Group(s) | Relevant Research Area |
| Novel Polyesters | Ester and Ketone | Poly(keto-ester) synthesis. google.com |
| Functional Scaffolds | Ketone | Post-polymerization modification of keto-functionalized polymers. researchgate.net |
| Photo-crosslinking | Benzoyl Group | Photoperoxidation and crosslinking in polymer films. nih.gov |
| Radical Polymerization | Benzoyl Group (as peroxide) | Initiation of chain-growth polymerization. wikipedia.org |
Interdisciplinary Research Collaborations for Holistic Compound Understanding
A comprehensive understanding of this compound and its derivatives can only be achieved through synergistic collaborations across multiple scientific fields. The journey from designing a novel molecule to its final application is inherently interdisciplinary.
For instance, the development of a new therapeutic agent based on a this compound scaffold would require:
Synthetic Organic Chemists to devise efficient routes to new derivatives. researchgate.net
Medicinal Chemists and Pharmacologists to design molecules with specific biological targets in mind and to conduct in vitro and in vivo testing. youtube.com
Computational Chemists to perform molecular modeling and docking studies to predict binding affinities and guide synthetic efforts.
Structural Biologists to determine the crystal structures of derivatives bound to their target proteins, providing crucial insights for further optimization.
Similarly, developing new materials from this compound would necessitate collaboration between Polymer Chemists , Materials Scientists , and Nanoengineers to synthesize, characterize, and process the resulting materials into functional devices or coatings. chemicalbook.comacs.org Such collaborations ensure that the fundamental chemical research is translated effectively into practical, real-world applications.
Exploration of Scale-Up Methodologies and Industrial Relevance of Research Findings
For the promising research on this compound to have a tangible impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research must address the transition from laboratory-scale synthesis to industrial production.
Key areas for exploration include:
Process Optimization: Investigating reaction parameters to maximize yield and minimize waste, drawing on methodologies used for related industrial compounds. wikipedia.org
Continuous Flow Chemistry: Moving away from traditional batch reactors to continuous plug flow systems can offer superior heat and mass transfer, improved safety, and higher productivity, as demonstrated in the synthesis of other specialty chemicals. nih.gov
Catalyst Recovery and Reuse: Developing robust, immobilized catalysts that can be easily separated from the reaction mixture and reused over multiple cycles is crucial for reducing costs and environmental footprint. The use of immobilized lipases in ester synthesis provides a successful model for this approach. nih.gov
Green Chemistry Principles: Evaluating the entire synthetic process to replace hazardous reagents and solvents with safer, more sustainable alternatives, and minimizing energy consumption.
By focusing on these scale-up methodologies, researchers can bridge the gap between academic discovery and industrial application, ensuring that the novel derivatives and materials developed from this compound can be produced in sufficient quantities to meet potential market demands.
Q & A
Q. What are the common synthetic routes for methyl 4-benzoylbutyrate, and what key characterization techniques validate its purity and structure?
this compound is synthesized via reactions such as the tosylhydrazone-mediated coupling with fullerenes (e.g., C70) to produce regioisomerically mixed [70]PCBM derivatives . Key characterization techniques include nuclear magnetic resonance (NMR) for structural elucidation and gas chromatography-mass spectrometry (GC-MS) to confirm purity and identify byproducts. For polymers derived from microbial systems, thermal properties (e.g., glass transition temperature, melting point) are analyzed using differential scanning calorimetry (DSC) .
Q. How is this compound utilized in microbial production of biopolymers?
In microbial systems like Pseudomonas cichorii YN2, this compound serves as a carbon source for synthesizing polyhydroxyalkanoates (PHAs) with benzoyl side chains. Experimental design involves:
- Culturing bacteria in minimal media supplemented with 4-benzoylbutyrate.
- Extracting PHAs using solvent digestion (e.g., chloroform).
- Analyzing polymer composition via ¹H NMR and Fourier-transform infrared spectroscopy (FTIR) to confirm incorporation of benzoyl units .
Q. What are the standard protocols for handling this compound in laboratory settings?
- Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
- Avoid skin contact due to potential irritancy (general handling protocols for benzoate derivatives apply).
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological effects of this compound derivatives (e.g., pro-apoptotic vs. non-responsive outcomes)?
Discrepancies in apoptosis induction (e.g., HT29 colorectal cancer cells) may arise from differences in:
- Dose-dependent effects : Optimize concentration gradients (e.g., 0.1–10 mM) to identify threshold responses.
- Cell-line specificity : Validate findings across multiple cancer models (e.g., HCT116, SW480).
- Pathway analysis : Use proteomics (e.g., 2D gel electrophoresis, LC-MS) to map signaling pathways like BAX/BCL-2 regulation .
Q. What strategies improve the yield of regioisomerically pure compounds synthesized using this compound?
For [70]PCBM derivatives:
- Employ high-performance liquid chromatography (HPLC) with specialized columns (e.g., BuckyPrep®) to separate a- and b-type regioisomers.
- Optimize reaction stoichiometry (e.g., 4-benzoylbutyrate tosylhydrazone:C70 ratio) to favor dominant isomers.
- Validate purity via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .
Q. How does this compound influence the thermal properties of biopolymers compared to conventional PHAs?
PHAs derived from 4-benzoylbutyrate exhibit enhanced thermal stability due to aromatic side chains:
- Glass transition temperature (Tg) : Increases to 36°C (vs. <0°C for poly-3-hydroxybutyrate).
- Melting point (Tm) : Rises to 150°C, enabling applications in high-temperature environments.
- Compare with PHAs from 5-benzoylvalerate (Tg = 32°C, Tm = 145°C) to assess side-chain length effects .
Q. What experimental controls are critical when studying this compound’s role in photovoltaic material synthesis?
- Include regioisomer-free controls to isolate performance contributions of a- vs. b-[70]PCBM.
- Standardize fullerene purity (e.g., ≥99.9%) to minimize batch variability.
- Use atomic force microscopy (AFM) to correlate film morphology with device efficiency .
Q. How can researchers mitigate batch-to-batch variability in microbial PHA production using this compound?
- Maintain strict carbon source consistency : Pre-test 4-benzoylbutyrate purity via GC-MS.
- Monitor bacterial growth phases (e.g., log vs. stationary) to optimize polymer accumulation.
- Implement replicate fermentation runs (n ≥ 3) with statistical validation (e.g., ANOVA) .
Methodological Notes
- Data contradiction resolution : Use meta-analysis frameworks to reconcile conflicting results (e.g., systematic reviews of apoptosis studies) .
- Advanced characterization : Pair NMR with X-ray crystallography for unresolved structural ambiguities in novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
